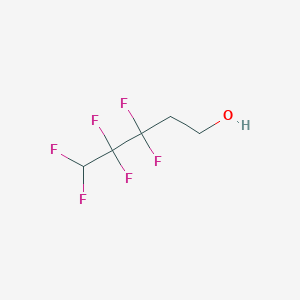

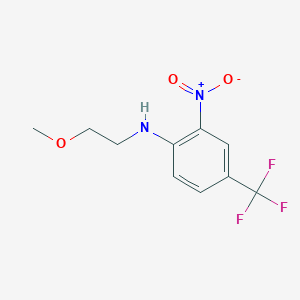

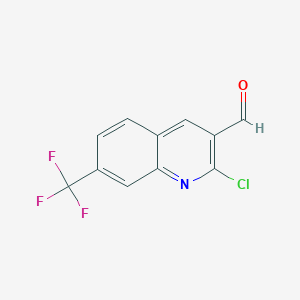

2-Nitro-3,4,5-trifluorobenzoyl chloride

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the use of halogenated nitrobenzoic acids as starting materials. For instance, 2-Chloro-4-nitrobenzoic acid is used as an antiviral agent and has been synthesized into a series of molecular salts through a crystal engineering approach . Similarly, 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate is synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid . These methods suggest that halogenated nitrobenzoic acids can be functionalized through various synthetic routes, which could be applicable to the synthesis of 2-Nitro-3,4,5-trifluorobenzoyl chloride.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by spectroscopic and X-ray diffraction techniques. For example, the crystal structure of 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate was confirmed by single-crystal X-ray diffraction . The presence of halogen bonds in the crystal structures of molecular salts of 2-Chloro-4-nitrobenzoic acid was also investigated, demonstrating the importance of these interactions in the stabilization of the crystal structure . These findings suggest that 2-Nitro-3,4,5-trifluorobenzoyl chloride may also exhibit interesting structural features due to the presence of nitro and halogen groups.

Chemical Reactions Analysis

The reactivity of similar compounds with heterocycles has been studied, indicating potential applications in the synthesis of heterocyclic compounds. For instance, 3-nitro-4-chlorobenzotrifluoride reacts with five-membered heterocycles to form various S-linked and N-substituted heterocycles . This suggests that 2-Nitro-3,4,5-trifluorobenzoyl chloride could also participate in reactions with heterocycles, potentially leading to a variety of novel compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Nitro-3,4,5-trifluorobenzoyl chloride are not directly reported, the properties of structurally related compounds can provide some insights. The presence of nitro and halogen groups is known to influence the electronic properties of a molecule, as seen in the HOMO and LUMO analysis of 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate . The hyperpolarizability and charge transfer within the molecule were also determined, which are important factors in understanding the reactivity and stability of the compound. These analyses could be relevant to 2-Nitro-3,4,5-trifluorobenzoyl chloride, as similar functional groups are present.

Scientific Research Applications

Catalysis and Synthesis

2-Nitro-3,4,5-trifluorobenzoyl chloride is utilized in catalytic processes for the synthesis of complex organic compounds. For instance, iron(III) chloride-catalyzed decarboxylative–deaminative functionalization of phenylglycine with o-substituted nitroarenes, including 2-nitro derivatives, facilitates the tandem synthesis of quinazolinones and benzimidazoles. This method demonstrates the compound's utility in creating products with various functional groups, emphasizing its role in enhancing reaction yields and tolerating diverse chemical environments (Manoranjan Kumar et al., 2015).

Analytical Chemistry

In analytical chemistry, derivatives of 2-nitro-3,4,5-trifluorobenzoyl chloride are employed as electroactive materials in sensors. For example, nickel(II) selective potentiometric sensors utilize such compounds for quantitative analysis, demonstrating their importance in enhancing sensor selectivity and response times (V. Gupta et al., 2000).

Chemical Reaction Mechanisms

The compound is also significant in studies of chemical reaction mechanisms. Research into the photochemical reactions of 2-nitrobenzyl compounds, which are structurally related to 2-nitro-3,4,5-trifluorobenzoyl chloride, sheds light on the intricate processes involved in nitroso compound formation and the role of proton transfer. These insights contribute to a deeper understanding of reaction dynamics and potential synthetic applications (M. Gáplovský et al., 2005).

Material Science

In material science, the compound's derivatives are explored for their potential in creating advanced materials. For instance, polyanilines doped with nitro compounds, including 2-nitro derivatives, exhibit enhanced antimicrobial properties, highlighting their potential in medical and environmental applications (C. Dhivya et al., 2015).

Safety and Hazards

The safety information for 2-Nitro-3,4,5-trifluorobenzoyl chloride includes several hazard statements. It has a GHS05 pictogram, a signal word of “Danger”, and the hazard statement H314 . The precautionary statements include P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, and P305+P351+P338 .

properties

IUPAC Name |

3,4,5-trifluoro-2-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF3NO3/c8-7(13)2-1-3(9)4(10)5(11)6(2)12(14)15/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWSIWXYNSYACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)[N+](=O)[O-])C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-3,4,5-trifluorobenzoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone](/img/structure/B3040139.png)

![5-Chloro-1-methylimidazo[4,5-b]pyridine](/img/structure/B3040152.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B3040157.png)